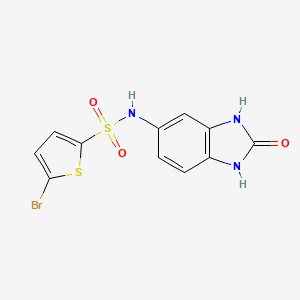
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Overview
Description
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is a synthetic organic compound that features a bromine atom, a benzimidazole moiety, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Sulfonamide Formation: The thiophene sulfonamide group can be introduced by reacting the brominated benzimidazole with a thiophene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the benzimidazole and thiophene moieties contributes to its activity against various bacterial and fungal strains.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anticancer agents. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-furamide
- 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-pyridinesulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific biological activities or material properties.
Properties
IUPAC Name |
5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3S2/c12-9-3-4-10(19-9)20(17,18)15-6-1-2-7-8(5-6)14-11(16)13-7/h1-5,15H,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKBWJFXGLPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Br)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


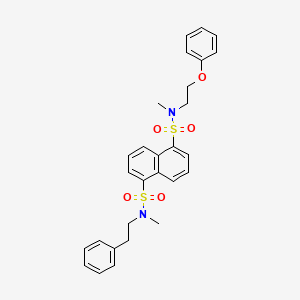
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3491887.png)
![5-METHYL-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3491890.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3491895.png)
![N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B3491903.png)
![methyl 2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3491928.png)
![methyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3491938.png)
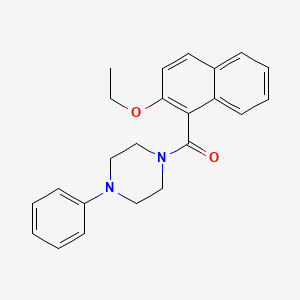
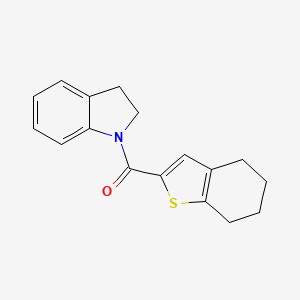
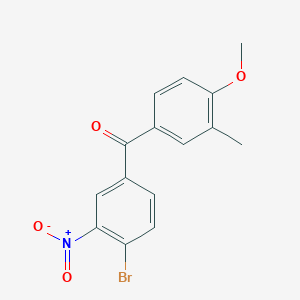
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3491958.png)
![1-Phenyl-2-{[4-(phenylsulfonyl)-2-thien-2-yl-1,3-oxazol-5-yl]thio}ethanone](/img/structure/B3491969.png)
![2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B3491977.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3491978.png)
